N-(2-Methoxyacridin-9-YL)-N-methylacetamide
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Overview
Description
N-(2-Methoxyacridin-9-YL)-N-methylacetamide is a compound belonging to the acridine family, known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyacridin-9-YL)-N-methylacetamide typically involves the condensation of 2-methoxyacridine with N-methylacetamide under specific reaction conditions. One common method involves the use of phosphorus oxychloride as a condensing agent, followed by the conversion of the intermediate product to the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyacridin-9-YL)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding acridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine oxides, while reduction can produce reduced acridine derivatives .
Scientific Research Applications
N-(2-Methoxyacridin-9-YL)-N-methylacetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its anticancer, antimalarial, and antimicrobial properties.
Industry: Utilized in the development of fluorescent dyes and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxyacridin-9-YL)-N-methylacetamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it can interact with various proteins, affecting their activity and leading to cellular effects such as apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Quinacrine: A well-known acridine derivative with antimalarial and anticancer properties.
Acriflavine: Another acridine derivative used as an antiseptic and for its anticancer activities.
Amsacrine: An acridine derivative used in chemotherapy for its ability to intercalate into DNA.
Uniqueness
N-(2-Methoxyacridin-9-YL)-N-methylacetamide is unique due to its specific chemical structure, which imparts distinct biological activities. Its methoxy group enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61299-63-6 |
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Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-(2-methoxyacridin-9-yl)-N-methylacetamide |
InChI |
InChI=1S/C17H16N2O2/c1-11(20)19(2)17-13-6-4-5-7-15(13)18-16-9-8-12(21-3)10-14(16)17/h4-10H,1-3H3 |
InChI Key |
SEFNNCRWOGBLQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1=C2C=C(C=CC2=NC3=CC=CC=C31)OC |
Origin of Product |
United States |
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